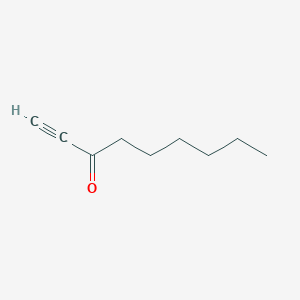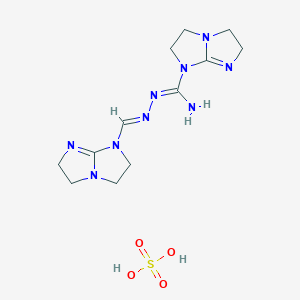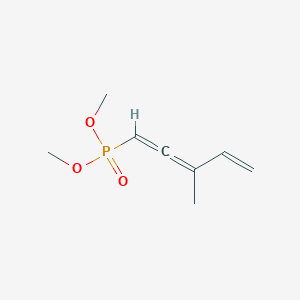
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity starting materials and solvents to ensure the consistency and quality of the final product. The industrial production also includes purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: Often used to break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, modifying its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, reduction typically yields aromatic amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for its vibrant color properties.
Wirkmechanismus
The mechanism of action of Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can interact with cellular components. The compound’s effects are mediated through its ability to bind to proteins and other biomolecules, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-3-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)benzoate
Uniqueness
What sets Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate apart is its specific molecular structure, which imparts unique color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in multiple applications.
Eigenschaften
CAS-Nummer |
93964-14-8 |
|---|---|
Molekularformel |
C39H29N7Na2O9S |
Molekulargewicht |
817.7 g/mol |
IUPAC-Name |
disodium;5-[[4-[[4-[[6-[(4-amino-3-methylbenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylbenzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C39H31N7O9S.2Na/c1-20-15-22(3-12-31(20)40)38(50)42-27-9-11-29-24(17-27)18-34(56(53,54)55)35(36(29)48)46-45-32-13-4-23(16-21(32)2)37(49)41-25-5-7-26(8-6-25)43-44-28-10-14-33(47)30(19-28)39(51)52;;/h3-19,47-48H,40H2,1-2H3,(H,41,49)(H,42,50)(H,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI-Schlüssel |
GTOPKYLHZFSSLQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C)S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




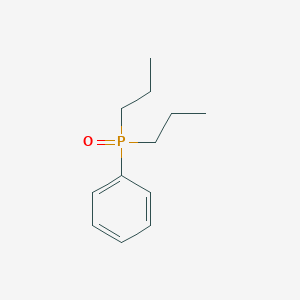

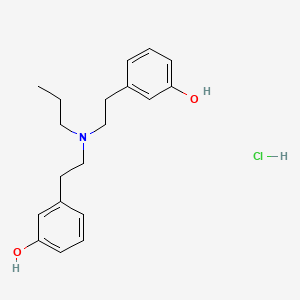
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
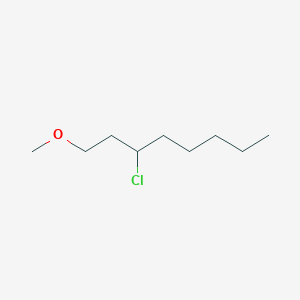
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

